2-(4-Chloro-2,6-dimethylphenoxy)ethane-1-sulfonyl chloride
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Overview
Description
2-(4-Chloro-2,6-dimethylphenoxy)ethane-1-sulfonyl chloride is a chemical compound known for its diverse applications in organic synthesis and industrial processes. It is characterized by the presence of a sulfonyl chloride group, which makes it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2,6-dimethylphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 4-chloro-2,6-dimethylphenol with ethylene oxide to form 2-(4-chloro-2,6-dimethylphenoxy)ethanol. This intermediate is then treated with chlorosulfonic acid to yield the desired sulfonyl chloride compound. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety measures and waste management protocols.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2,6-dimethylphenoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile are often used to dissolve the reactants and facilitate the reactions.
Catalysts: In some cases, catalysts such as tertiary amines or Lewis acids are employed to enhance the reaction rates.
Major Products
The major products formed from the reactions of this compound include sulfonamides, sulfonates, and sulfonothioates, depending on the nucleophile used.
Scientific Research Applications
2-(4-Chloro-2,6-dimethylphenoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2,6-dimethylphenoxy)ethane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethanesulfonyl chloride: Similar in structure but lacks the phenoxy group, making it less versatile in certain reactions.
4-Chlorobenzenesulfonyl chloride: Contains a benzene ring instead of the phenoxy group, leading to different reactivity and applications.
Uniqueness
2-(4-Chloro-2,6-dimethylphenoxy)ethane-1-sulfonyl chloride is unique due to the presence of both the phenoxy and sulfonyl chloride groups, which confer distinct reactivity and versatility in organic synthesis. This combination allows for a broader range of chemical transformations compared to similar compounds.
Properties
Molecular Formula |
C10H12Cl2O3S |
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Molecular Weight |
283.17 g/mol |
IUPAC Name |
2-(4-chloro-2,6-dimethylphenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C10H12Cl2O3S/c1-7-5-9(11)6-8(2)10(7)15-3-4-16(12,13)14/h5-6H,3-4H2,1-2H3 |
InChI Key |
IAXSSEZXGMOTAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCCS(=O)(=O)Cl)C)Cl |
Origin of Product |
United States |
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